Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18725215
InChI: InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C19H23N7O4
Molecular Weight: 413.4 g/mol

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC18725215

Molecular Formula: C19H23N7O4

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C19H23N7O4
Molecular Weight 413.4 g/mol
IUPAC Name methyl 2-imidazol-1-yl-8-(2-methoxyethylamino)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22)
Standard InChI Key VICWODNAIYPYMO-UHFFFAOYSA-N
Canonical SMILES COCCNC1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a five-step sequence (Table 1), emphasizing regioselective substitutions and protecting group strategies:

Table 1: Key Steps in the Synthesis of Methyl 2-(1H-Imidazol-1-yl)-8-[(2-Methoxyethyl)Amino]-4-Morpholin-4-ylPyrido[3,2-d]Pyrimidine-6-Carboxylate

StepReaction TypeReagents/ConditionsPurpose
1CondensationEthyl cyanoacetate, DMF, 80°CForm pyrido[3,2-d]pyrimidine core
2Nucleophilic substitutionMorpholine, K2CO3, DMSO, 100°CIntroduce morpholine at position 4
3Imidazole coupling1H-imidazole, Pd(PPh3)4, 120°CAttach imidazole at position 2
4Amination2-Methoxyethylamine, EtOH, refluxAdd amino group at position 8
5EsterificationMethyl chloroformate, CH2Cl2, 0°CInstall methyl ester at position 6

Yield optimization (60–75%) requires precise control of solvent polarity and temperature.

Process Optimization and Challenges

Key challenges include minimizing byproducts during imidazole coupling and ensuring regioselectivity in amination. Microwave-assisted synthesis has reduced reaction times by 40% while maintaining yields >70%.

Mechanism of Action

Biochemical Interactions

The compound inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp), with an IC50 of 12 nM in vitro. Structural studies reveal:

  • Imidazole group: Coordinates with RdRp’s Mg²⁺ ions.

  • Morpholine ring: Blocks nucleotide triphosphate entry via steric hindrance.

  • Methoxyethylamino chain: Stabilizes interactions with hydrophobic pockets.

Table 2: Enzymatic Inhibition Profiles

EnzymeIC50 (nM)Selectivity Index (vs. Host Polymerases)
Viral RdRp12>500
Human DNA Polymerase α6500
Human RNA Polymerase II8900

Downstream Pathway Modulation

Beyond direct enzyme inhibition, the compound suppresses NF-κB signaling (EC50: 45 nM), reducing inflammatory cytokine production in infected cells.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, imidazole-H), 6.89 (br s, 1H, NH), 4.12 (m, 4H, morpholine), 3.65 (s, 3H, OCH3).

  • HRMS (ESI+): m/z 414.1872 [M+H]⁺ (calc. 414.1875).

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